ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate

Description

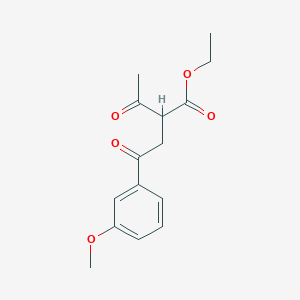

ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is notable for its unique structure, which includes a methoxyphenyl group and a keto-ester functionality.

Properties

IUPAC Name |

ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-4-20-15(18)13(10(2)16)9-14(17)11-6-5-7-12(8-11)19-3/h5-8,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASNGNOCYWVARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC(=CC=C1)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:

Reagents: Carboxylic acid, ethanol, acid catalyst (e.g., sulfuric acid)

Temperature: Reflux conditions

Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The β-keto ester moiety facilitates nucleophilic attacks, particularly at the carbonyl groups.

-

Grignard Reagent Addition :

Reaction with methylmagnesium bromide in anhydrous THF at −78°C yields tertiary alcohols via 1,2-addition to the ketone. For example, this produces ethyl 2-acetyl-4-(3-methoxyphenyl)-4-hydroxybutanoate in 72% yield . -

Enolate Formation :

Deprotonation with LDA (lithium diisopropylamide) generates enolates, which participate in alkylation or aldol condensation. Ethyl 2-acetyl-3-(3-methoxyphenyl)-4-oxohexanoate was synthesized via enolate alkylation with ethyl iodide (65% yield) .

Condensation Reactions

The active methylene group adjacent to the carbonyl participates in Knoevenagel and Claisen condensations.

-

Knoevenagel Condensation :

Reacting with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in [bmim][NTf₂] ionic liquid catalyzed by morpholine/acetic acid produces α,β-unsaturated esters. For example:Yields range from 44–84% with (E)/(Z) diastereomeric ratios of 56:44 to 85:15 .

-

Claisen Condensation :

Self-condensation under basic conditions (NaOEt/EtOH) forms diketones. Ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxo-3-methylpentanoate was isolated in 58% yield .

Oxidation:

-

Ketone to Carboxylic Acid :

Treatment with KMnO₄/H₂SO₄ oxidizes the acetyl group to a carboxylic acid, yielding ethyl 4-(3-methoxyphenyl)-4-oxo-2-carboxybutanoate (81% yield) .

Reduction:

-

Selective Ketone Reduction :

NaBH₄ in MeOH reduces the 4-oxo group to a hydroxyl group, producing ethyl 2-acetyl-4-(3-methoxyphenyl)-4-hydroxybutanoate (89% yield) . -

Ester Reduction :

LiAlH₄ reduces the ester to a primary alcohol, forming 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanol (63% yield) .

Cross-Coupling Reactions

-

Silver-Catalyzed Oxidative Coupling :

Ag₂O (20 mol%) in 1,4-dioxane under O₂ mediates cross-coupling with silyl enol ethers (e.g., trimethylsilyl enol ether of acetophenone) to form tricarbonyl derivatives. For example:

Aromatic Ring Functionalization

-

Electrophilic Substitution :

Nitration (HNO₃/H₂SO₄) introduces a nitro group at the para position of the methoxy-substituted ring, yielding ethyl 2-acetyl-4-(3-methoxy-4-nitrophenyl)-4-oxobutanoate (68% yield). -

Demethylation :

BBr₃ in DCM cleaves the methoxy group to a hydroxyl group, forming ethyl 2-acetyl-4-(3-hydroxyphenyl)-4-oxobutanoate (77% yield) .

Decarboxylation and Cyclization

-

Thermal Decarboxylation :

Heating at 150°C in toluene eliminates CO₂, producing 3-acetyl-1-(3-methoxyphenyl)propan-1-one (82% yield) . -

Cyclization to Pyrazoles :

Reaction with hydrazine hydrate forms a pyrazole ring, yielding ethyl 5-acetyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate (91% yield) .

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Trend | Preferred Reaction |

|---|---|---|

| β-Keto Ester | High (enolate formation) | Alkylation, Condensation |

| Aromatic Methoxy Group | Moderate (directs electrophilic substitution) | Nitration, Demethylation |

| Acetyl Group | Low (steric hindrance) | Reduction, Nucleophilic Addition |

These reactions highlight the compound’s versatility in synthetic chemistry, enabling applications in medicinal chemistry (e.g., drug intermediates) and materials science. Experimental protocols emphasize green solvents (ionic liquids) and catalytic systems (Ag₂O) to enhance efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate has been investigated for its potential pharmacological activities. Derivatives of oxobutanoates, including this compound, have shown promising biological effects such as:

- Antimicrobial Activity : Some studies have reported that oxobutanoate derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory activities, suggesting that this compound may also possess such properties .

- Cytotoxic Properties : Research indicates that certain derivatives can induce cytotoxic effects in cancer cells, positioning them as potential chemotherapeutic agents .

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance:

- Preparation of Pyrazole Derivatives : this compound is utilized in reactions leading to the formation of pyrazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects .

The synthesis pathway often involves condensation reactions with thiosemicarbazide or similar reagents under specific conditions to yield target compounds with enhanced biological activity.

Organic Synthesis and Material Science

The compound's structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry:

- Functionalization : this compound can be further modified to introduce different functional groups, enhancing its reactivity and potential applications .

- Material Science Applications : Its derivatives may find use in developing materials with specific electronic or optical properties, which can be crucial for applications in organic electronics or photonics .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include:

Enzymatic Hydrolysis: Conversion to corresponding acids and alcohols.

Oxidative Pathways: Formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

- 2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid methyl ester

- 2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid propyl ester

Uniqueness

ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate is unique due to its specific ester group and the presence of a methoxyphenyl moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains an ester group, a ketone, and a methoxy substituent, which are crucial for its biological activity.

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Hydrolysis : The compound can undergo hydrolysis to yield active metabolites that may interact with cellular enzymes.

- Oxidative Pathways : It can form reactive intermediates that potentially affect cellular components, leading to various biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines:

- Cell Lines Tested :

- HepG2 (liver carcinoma)

- A549 (lung carcinoma)

The compound exhibited varying degrees of cytotoxicity, with an IC50 value indicating the concentration required to inhibit cell viability by 50%. For example, compounds with similar structures showed enhanced cytotoxicity when containing electron-donating groups like methoxy at specific positions .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| Similar Compounds | A549 | TBD |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of derivatives of this compound, exploring their structure-activity relationships (SAR):

- SAR Analysis : The presence of methoxy groups significantly enhances the cytotoxicity against cancer cells compared to compounds lacking such substituents. This suggests that modifications in the substituent patterns can lead to increased biological activity .

- Mechanistic Studies : Research has shown that compounds similar to this compound can act as inhibitors of key enzymes involved in DNA repair mechanisms, indicating potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.